4-Methoxypyridine-2-carbothioamide CAS number and properties
4-Methoxypyridine-2-carbothioamide CAS number and properties
An In-depth Technical Guide to 4-Methoxypyridine-2-carbothioamide
Abstract
This technical guide provides a comprehensive overview of 4-Methoxypyridine-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its core chemical and physical properties, proposes a detailed synthesis protocol, discusses its potential biological significance based on analogous structures, and outlines critical safety and handling procedures. The guide is structured to provide both foundational data and practical, field-proven insights for professionals engaged in chemical research and drug development.
Core Chemical Identity and Properties
4-Methoxypyridine-2-carbothioamide is a substituted pyridine derivative. The presence of the methoxy group, the pyridine ring, and the carbothioamide functional group makes it a molecule with significant potential for forming coordination complexes and participating in various biological interactions.
Compound Identification
| Identifier | Data | Source |
| CAS Number | 1256809-29-6 | [1][2] |
| IUPAC Name | 4-methoxypyridine-2-carbothioamide | N/A |
| Molecular Formula | C₇H₈N₂OS | [1] |
| Molecular Weight | 168.22 g/mol | [1] |
| SMILES | S=C(C1=NC=CC(OC)=C1)N | [1] |
Physicochemical Properties
Quantitative physical property data for this specific molecule is not widely published. The information below is based on data from suppliers and predictions based on its structure.
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on analogous structures like pyridine carbothioamides. |
| Purity | ≥95% | As specified by commercial suppliers.[1] |
| Storage | Sealed in dry, 2-8°C | Recommended for maintaining compound integrity.[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Typical for heterocyclic compounds of this nature. |
Synthesis and Characterization
While specific synthesis literature for 4-Methoxypyridine-2-carbothioamide is sparse, a reliable synthesis pathway can be designed based on established organic chemistry principles and published methods for analogous compounds. The most direct route involves the thionation of the corresponding amide, 4-methoxypyridine-2-carboxamide.
Proposed Synthesis Workflow
The proposed synthesis starts from the commercially available 4-methoxypicolinonitrile. This pathway involves a controlled hydrolysis of the nitrile to the amide, followed by thionation to yield the target carbothioamide. This multi-step approach offers high yields and purity.
Caption: Proposed two-step synthesis of 4-Methoxypyridine-2-carbothioamide.
Experimental Protocol
This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 4-Methoxypyridine-2-carboxamide from 4-Methoxypyridine-2-carbonitrile
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Reagents & Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxypyridine-2-carbonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).
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Reaction: To the stirred solution, add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise, maintaining the temperature below 40°C using an ice bath.
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Basification: Following the H₂O₂ addition, add a 6M solution of sodium hydroxide (NaOH) dropwise. Causality Note: The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, leading to the formation of the primary amide after hydrolysis.
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Work-up: After the reaction is complete (monitored by TLC), pour the mixture into cold water. The product, 4-methoxypyridine-2-carboxamide, will precipitate.
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Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.
Step 2: Synthesis of 4-Methoxypyridine-2-carbothioamide
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Reagents & Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, suspend 4-methoxypyridine-2-carboxamide (1.0 eq) in dry toluene.
-
Thionation: Add Lawesson's Reagent (0.5 eq) to the suspension. Causality Note: Lawesson's Reagent is a highly effective thionating agent that replaces the carbonyl oxygen with sulfur. The reaction is typically driven by heat.
-
Reaction: Heat the mixture to reflux and stir under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).
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Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 4-Methoxypyridine-2-carbothioamide.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and two broad singlets for the thioamide (-CSNH₂) protons.
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¹³C NMR: Key signals would include the thioamide carbon (C=S) in the downfield region (typically >190 ppm), carbons of the pyridine ring, and the methoxy carbon around 55-60 ppm.
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FT-IR: Characteristic peaks would include N-H stretching (around 3100-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C=S stretching band (around 1000-1250 cm⁻¹).
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z ≈ 169.2).
Potential Biological Significance and Applications
The pyridine carbothioamide scaffold is a known pharmacophore with a wide range of biological activities.[3] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Anticancer Potential: Tubulin Polymerization Inhibition
Several pyridine carbothioamide derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[4] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The methoxy substituent on the pyridine ring may enhance binding affinity and selectivity.[6]
Caption: Mechanism of action for tubulin-targeting anticancer agents.
Anti-inflammatory Activity
The pyridine carbothioamide nucleus is also being investigated for its anti-inflammatory properties.[3] Molecular modeling studies suggest that these compounds can favorably interact with key inflammatory enzymes like cyclooxygenase (COX-1, COX-2) and nitric oxide synthase.[3]
Safety, Handling, and Storage
As a research chemical, 4-Methoxypyridine-2-carbothioamide should be handled with care, following standard laboratory safety protocols. The safety information provided is based on data for structurally related hazardous chemicals.[7][8][9]
Hazard Identification
| Hazard Class | Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[9] |
| Eye Damage/Irritation | Causes serious eye irritation.[9] |
| Respiratory Irritation | May cause respiratory irritation.[9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9][10]
-
Skin and Body Protection: Wear a lab coat or a protective suit.[10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]
Storage and Disposal
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Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
4-Methoxypyridine-2-carbothioamide (CAS: 1256809-29-6) is a compound with significant potential for drug discovery, particularly in oncology and anti-inflammatory research. Its synthesis is achievable through standard, scalable chemical transformations. The pyridine carbothioamide core suggests a high likelihood of biological activity, warranting further investigation into its mechanism of action and therapeutic potential. Strict adherence to safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers to design and execute further studies on this promising molecule.
References
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MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Available from: [Link]
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Chemspace. 4-methoxypyridine-2-carboximidamide hydrochloride. Available from: [Link]
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PubChem. 4-Methoxypicolinimidamide. Available from: [Link]
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Reagentia. 2-Methoxypyridine-4-carbothioamide. Available from: [Link]
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Future Science. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Available from: [Link]
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RSC Publishing. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available from: [Link]
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PubMed. NMR study of the interaction of P-450 with 4-methoxypyridine. Available from: [Link]
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RSC Publishing. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Available from: [Link]
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PubMed. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Available from: [Link]
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